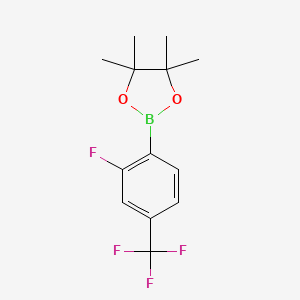

2-(2-Fluor-4-(Trifluormethyl)phenyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Diese Verbindung wird häufig in der organischen Synthese eingesetzt, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Sie dient als Borquelle und erleichtert die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen verschiedenen organischen Substraten. Dies ist entscheidend für die Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika und Polymere.

Medizinische Chemie

In der medizinischen Chemie dient die Verbindung als Baustein für die Entwicklung neuer Medikamente . Ihre Fähigkeit, eine fluorierte Phenylgruppe in Moleküle einzuführen, ist besonders wertvoll, da Fluoratome die biologische Aktivität und metabolische Stabilität von therapeutischen Verbindungen deutlich verändern können.

Materialwissenschaften

Materialwissenschaften: profitieren von dieser Verbindung durch ihre Verwendung bei der Herstellung neuer Materialien mit spezifischen elektronischen Eigenschaften . Fluorierte Verbindungen werden häufig bei der Entwicklung von Halbleitern und anderen elektronischen Materialien eingesetzt, da sie einzigartige elektrische Eigenschaften aufweisen.

Agrarchemie

Die Verbindung findet Anwendung in der Agrarchemie bei der Synthese von Agrochemikalien . Die Trifluormethylgruppe ist ein häufiges Merkmal in Pestiziden und Herbiziden und verleiht Verbindungen eine erhöhte Stabilität und Wirksamkeit.

Katalyse

Im Bereich der Katalyse wird dieser Boronsäureester verwendet, um Katalysatoren zu modifizieren oder als Katalysator selbst in verschiedenen chemischen Reaktionen zu fungieren . Sein Vorhandensein kann Reaktionsgeschwindigkeiten, Selektivität und Ausbeuten verbessern, wodurch Prozesse effizienter und umweltfreundlicher werden.

Fluoreszenzstudien

Aufgrund der Fluoratome wird diese Verbindung auch in Fluoreszenzstudien untersucht . Sie kann verwendet werden, um fluoreszierende Sonden für die biologische Bildgebung zu erzeugen, die es Forschern ermöglichen, biologische Prozesse in Echtzeit mit hoher Spezifität zu verfolgen.

Polymerchemie

In der Polymerchemie wird sie verwendet, um fluorierte Phenylgruppen in Polymere einzuführen und deren Eigenschaften wie thermische Stabilität, chemische Beständigkeit und mechanische Festigkeit zu verändern .

Umweltwissenschaften

Schließlich verwenden Forscher in den Umweltwissenschaften diese Verbindung, um die Umweltauswirkungen fluorierter organischer Verbindungen zu untersuchen . Sie hilft dabei, die Persistenz und den Abbau dieser Verbindungen in natürlichen Ökosystemen zu verstehen.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of the compound 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-FLUORO-4-TRIFLUOROMETHYLPHENYLBORONIC ACID, PINACOL ESTER, is the Peroxisome proliferator-activated receptor delta . This receptor is a ligand-activated transcription factor .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which involves the formation of a new Pd–C bond through the donation of electrons by palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which the compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its target and the resulting changes affect this pathway and its downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are related to its role in the Suzuki–Miyaura coupling reaction. By participating in this reaction, the compound helps to form new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the Suzuki–Miyaura coupling reaction in which the compound participates is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be stable and effective under a variety of environmental conditions.

Biochemische Analyse

Biochemical Properties

2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of biochemical processes. The interactions between 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and biomolecules are primarily based on its ability to form covalent bonds with nucleophilic species, such as hydroxyl and amino groups, present in enzymes and proteins .

Cellular Effects

The effects of 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with nucleophilic groups in biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can have significant implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and apoptosis. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, it can inhibit the activity of certain dehydrogenases and oxidases, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can be targeted to the mitochondria, where it influences cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)15)13(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEYGQNXUCXTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590384 | |

| Record name | 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-68-0 | |

| Record name | 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.